2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Introduction to Research Context and Significance
Historical Development of Pyrazole-Thiophene Research
The exploration of pyrazole-thiophene hybrids traces back to the early 2000s, when researchers began investigating the synergistic effects of combining nitrogen- and sulfur-containing heterocycles. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, gained prominence for its versatility in forming hydrogen bonds and modulating enzyme activity. Concurrently, thiophene—a sulfur-containing aromatic ring—emerged as a critical scaffold due to its electron-rich nature and compatibility with π-π stacking interactions in biological systems. Early synthetic efforts focused on simple pyrazole-thiophene conjugates, such as 5-bromo-N-(pyrazol-3-yl)thiophene-2-carboxamide, which demonstrated moderate antimicrobial and antitumor activities.
A pivotal advancement occurred with the integration of amide linkages, as seen in compounds like N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. These modifications enhanced solubility and target affinity, enabling researchers to explore structure-activity relationships (SAR) systematically. For instance, the introduction of methoxy groups to the phenyl ring in 2-(3,4-dimethoxyphenyl)acetamide derivatives was found to improve metabolic stability and blood-brain barrier penetration.
Position within Contemporary Heterocyclic Chemistry Research
Within the domain of heterocyclic chemistry, pyrazole-thiophene-acetamide hybrids occupy a unique niche due to their dual capacity for electronic modulation and steric diversification. The pyrazole ring contributes to:
- Electronic diversity : Adjacent nitrogen atoms enable resonance stabilization and participation in acid-base reactions.
- Steric tunability : Substituents at the 3,5-positions (e.g., methyl groups) influence conformational flexibility and binding pocket compatibility.
Thiophene, conversely, enhances aromatic stacking interactions while introducing sulfur-based reactivity, such as sulfoxide formation or thiol-disulfide exchange. The acetamide linker serves as a conformational bridge, allowing the dimethoxyphenyl group to adopt orientations favorable for target engagement. Computational studies of analogous compounds, such as pyrazolyl-thiazole derivatives, have revealed that near-coplanar arrangements of heterocyclic rings maximize π-π interactions with proteins like DNA gyrase.
Table 1: Key Structural Features of Representative Pyrazole-Thiophene Derivatives
Scientific Interest in Functionalized Pyrazole-Thiophene Acetamides
Functionalization of the pyrazole-thiophene core with acetamide side chains has unlocked new dimensions in molecular design. The 2-(3,4-dimethoxyphenyl) group, in particular, confers:
- Enhanced lipophilicity : Methoxy groups increase membrane permeability, critical for central nervous system (CNS) drug candidates.
- Antioxidant potential : Electron-donating methoxy substituents stabilize free radicals, as demonstrated in DPPH scavenging assays.
- Target selectivity : Molecular docking studies suggest that the dimethoxyphenyl moiety occupies hydrophobic pockets in kinases like Akt, reducing off-target effects.
Recent synthetic methodologies, such as Pd(0)-catalyzed Suzuki-Miyaura cross-coupling, have enabled precise arylation of the thiophene ring, yielding derivatives with submicromolar inhibitory concentrations. For example, compound 1o—a pyrazole-thiophene analogue—exhibited 40% tumor growth inhibition in xenograft models, underscoring the therapeutic potential of this structural class.
Research Significance in Medicinal Chemistry
The compound’s significance in medicinal chemistry stems from its multifunctional pharmacophore, which aligns with current trends in polypharmacology. Key applications include:
- Kinase inhibition : Pyrazole-thiophene derivatives inhibit Akt, a serine/threonine kinase implicated in cancer cell proliferation.
- Antimicrobial activity : Thiophene-carboxamide hybrids disrupt bacterial DNA gyrase and dihydrofolate reductase (DHFR), with MIC values as low as 0.22 μg/mL.
- Antioxidant properties : Methoxy-substituted acetamides neutralize reactive oxygen species (ROS), offering dual therapeutic benefits in inflammatory diseases.
Table 2: Comparative Biological Activities of Pyrazole-Thiophene Analogues
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-21(17-7-10-28-13-17)15(2)24(23-14)9-8-22-20(25)12-16-5-6-18(26-3)19(11-16)27-4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMTXLWQTDFKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be dissected as follows:
- Aromatic System : Contains a methoxy-substituted phenyl ring.
- Pyrazole Ring : Features a thiophene-substituted pyrazole moiety.
- Acetamide Group : The presence of an acetamide group contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-4-thiophenyl hydrazine derivatives.
- Coupling Reactions : Employing coupling agents to link the pyrazole with the acetamide moiety.
- Purification Techniques : Such as recrystallization or chromatography to isolate the final product.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activities. For instance, derivatives containing pyrazole and thiophene rings have shown promising results in inhibiting cancer cell proliferation. The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | Tubulin inhibition |
| Compound B | T47D (Breast) | 27.3 | Apoptosis induction |
Antiviral Properties
Compounds similar to this compound have been evaluated for antiviral activity. The structural modifications can enhance their efficacy against viral infections by interfering with viral replication processes .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various in vitro assays. The presence of methoxy groups is believed to enhance electron donation capabilities, thus providing protective effects against oxidative stress .
Study 1: Antitumor Efficacy
In a controlled study involving several pyrazole derivatives, it was found that those with thiophene substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-thiophene counterparts. The study highlighted the importance of structural diversity in optimizing biological activity .
Study 2: Antiviral Screening
A series of compounds derived from similar scaffolds were screened for antiviral activity against influenza virus strains. The results indicated that specific substitutions on the pyrazole ring significantly improved antiviral efficacy, suggesting a structure-activity relationship that could be exploited in drug design .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : In vitro studies demonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines, with IC50 values indicating effective dose ranges.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that at concentrations as low as 50 µg/mL, the compound inhibited growth of Staphylococcus aureus by over 70%.
Antiparasitic Effects
Emerging research suggests potential antiparasitic properties:
- Target Organism : Investigations into efficacy against Trypanosoma cruzi showed promising results.
- Findings : The compound reduced parasite viability significantly at concentrations around 25 µg/mL.
Case Studies
Several case studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of related compounds. The results indicated that the compounds induced apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates. Results showed that modifications in the chemical structure could enhance efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the evidence, focusing on key substituents and synthetic approaches:
Key Research Findings
Substituent Effects on Physicochemical Properties
- Thiophene vs. Nitrophenyl () : The target compound’s thiophene substituent may facilitate π-π stacking in hydrophobic binding pockets, whereas nitro groups in analogs could reduce solubility due to polarity but enhance electron-deficient interactions.
- Methoxy vs. Difluoromethyl () : Methoxy groups (target) improve water solubility compared to fluorinated analogs (), but fluorine substituents may confer greater metabolic stability and membrane permeability .
- Diazenyl vs.
Crystallography and Hydrogen Bonding
- The monoclinic crystal system of ’s dimethoxyphenyl derivative suggests that similar hydrogen-bonding patterns (e.g., O–H···Cl⁻ or N–H···O) may govern the target compound’s solid-state behavior, impacting melting points and formulation stability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 3,4-dimethoxyphenylacetic acid derivatives with pyrazole-ethylamine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, stirred at 273 K to minimize side reactions .
- Pyrazole functionalization : Ethanol or methanol as solvents under reflux, with triethylamine to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., DMF/ethanol mixtures) or column chromatography .
Q. How should researchers characterize the structural and crystalline properties of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Determine bond lengths, torsion angles, and packing motifs. For example, the dichlorophenyl and thiazol rings in analogous acetamides exhibit ~61.8° dihedral angles, influencing crystallinity .
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions). IR spectroscopy identifies amide C=O stretches (~1650–1700 cm) .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability (e.g., degradation above 450 K) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungal strains, with MIC values compared to controls .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, pyrazole-acetamides often target Leishmania spp. cysteine proteases .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., Leishmania major N-myristoyltransferase). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using descriptors like logP and topological polar surface area (TPSA) .
Q. What strategies address low yields or impurities during scale-up synthesis?
Methodological Answer:
- Byproduct minimization : Use anhydrous solvents (e.g., ethanol) and controlled stoichiometry to reduce hydrazone or dimer formation .
- Process control : Implement inline FTIR or PAT tools to monitor intermediates. Optimize crystallization via anti-solvent addition (e.g., water in DMF) .
- Membrane filtration : Remove unreacted starting materials using nanofiltration membranes with MWCO < 500 Da .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding .
- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural analogs : Test derivatives (e.g., replacing thiophenyl with furyl groups) to isolate pharmacophore contributions .
Q. What advanced techniques analyze degradation pathways under stress conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/alkaline). Monitor via LC-MS to identify breakdown products (e.g., de-methylated analogs) .
- Isotope labeling : Use C-labeled methoxy groups to track metabolic demethylation in hepatic microsomes .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, pyrazole N-alkylation) .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .
- Crystallographic data : Compare hydrogen-bonding motifs (e.g., N–H⋯N interactions) in active vs. inactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
